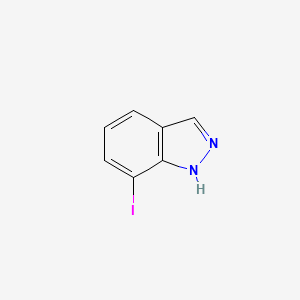
7-ヨード-1H-インダゾール
概要
説明
7-Iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
科学的研究の応用
Chemistry: 7-Iodo-1H-indazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine:
Anticancer Agents: Indazole derivatives, including 7-Iodo-1H-indazole, have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Anti-inflammatory Agents: The compound has been studied for its anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
作用機序
Target of Action
7-Iodo-1H-indazole, like other indazole derivatives, has a wide variety of medicinal applications. It has been found to have potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The mode of action of 7-Iodo-1H-indazole involves its interaction with its targets, leading to changes in cellular processes. For instance, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways regulated by this enzyme, leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 7-Iodo-1H-indazole are likely to be those involving its targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of 7-Iodo-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it could lead to decreased cell survival, growth, and proliferation .
生化学分析
Biochemical Properties
7-Iodo-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The iodine atom in 7-Iodo-1H-indazole enhances its binding affinity to these enzymes, facilitating the study of enzyme kinetics and inhibition mechanisms. Additionally, 7-Iodo-1H-indazole can form stable complexes with proteins, allowing researchers to investigate protein-ligand interactions and protein conformational changes .
Cellular Effects
The effects of 7-Iodo-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Iodo-1H-indazole has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 7-Iodo-1H-indazole impacts cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 7-Iodo-1H-indazole exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound enhances its ability to form hydrogen bonds and van der Waals interactions with target proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 7-Iodo-1H-indazole has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site, preventing ATP from accessing the active site. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Iodo-1H-indazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Iodo-1H-indazole is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to the gradual breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of 7-Iodo-1H-indazole on cellular function have been observed to include sustained inhibition of target enzymes and prolonged alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of 7-Iodo-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways. At higher doses, 7-Iodo-1H-indazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
7-Iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which facilitate the conversion of 7-Iodo-1H-indazole into more water-soluble metabolites for excretion. The metabolic flux of 7-Iodo-1H-indazole can influence its bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 7-Iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, 7-Iodo-1H-indazole can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of 7-Iodo-1H-indazole in tissues is also dependent on its binding affinity to plasma proteins, which can affect its pharmacokinetics and biodistribution .
Subcellular Localization
The subcellular localization of 7-Iodo-1H-indazole is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, 7-Iodo-1H-indazole can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and cellular energy production. The subcellular localization of 7-Iodo-1H-indazole is crucial for understanding its precise mechanisms of action and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.
Reductive Cyclization Reactions: Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines.
Industrial Production Methods: Industrial production methods for 7-Iodo-1H-indazole often involve large-scale synthesis using the above-mentioned catalytic and non-catalytic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions:
Substitution Reactions: 7-Iodo-1H-indazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different indazole derivatives with altered electronic properties.
類似化合物との比較
1H-Indazole: The parent compound without the iodine substitution.
7-Bromo-1H-indazole: A similar compound with a bromine atom instead of iodine at the 7th position.
7-Chloro-1H-indazole: Another derivative with a chlorine atom at the 7th position.
Uniqueness: The presence of the iodine atom in 7-Iodo-1H-indazole imparts unique electronic properties that can enhance its reactivity and binding affinity compared to other halogenated indazoles. This makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
7-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFWHAFVDMAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587385 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945761-94-4 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945761-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-iodo-1H-indazole in the synthesis of indazole derivatives?
A1: 7-Iodo-1H-indazole serves as a crucial intermediate in the synthesis of various 7-substituted and 3,7-disubstituted indazole derivatives []. The iodine atom at the 7-position can undergo various palladium-catalyzed reactions, enabling the introduction of different functional groups. This versatility makes 7-iodo-1H-indazole a valuable building block for exploring the structure-activity relationships of indazole-based compounds, particularly in the context of developing novel NO-synthase (NOS) inhibitors [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


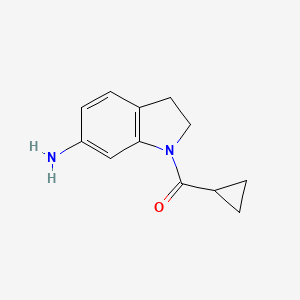
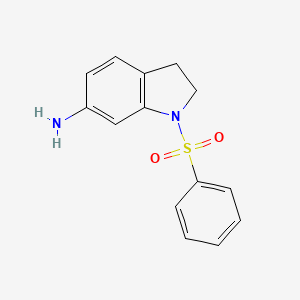
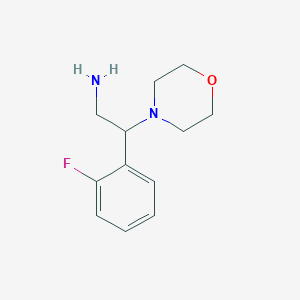
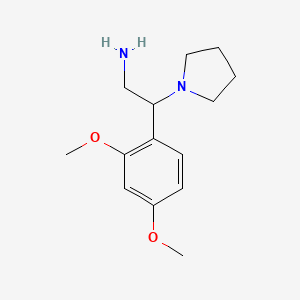

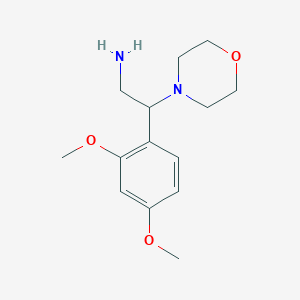

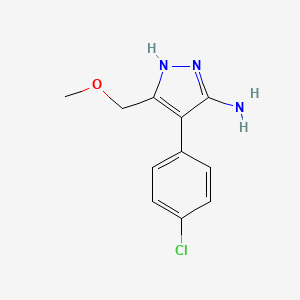
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)
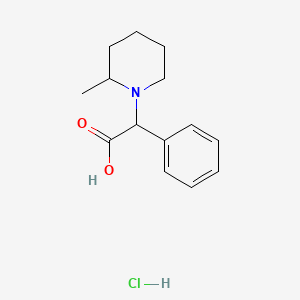
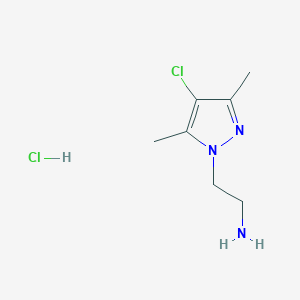
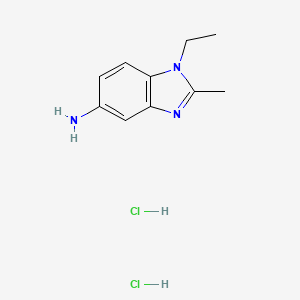

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
